Josiphos SL-J505-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

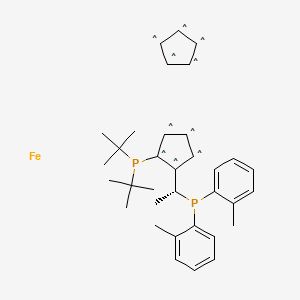

The synthesis of Josiphos SL-J505-2 involves the reaction of ferrocenyl derivatives with phosphine ligands. The process typically includes the following steps:

Preparation of Ferrocenyl Derivatives: Starting with ferrocene, the compound undergoes lithiation followed by reaction with a suitable electrophile to introduce the desired substituents.

Phosphine Ligand Addition: The ferrocenyl derivative is then reacted with di-tert-butylphosphine and 2-methylphenylphosphine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Josiphos SL-J505-2 is primarily involved in:

Hydrogenation Reactions: It acts as a ligand in catalytic hydrogenation, facilitating the addition of hydrogen to various substrates.

Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and a metal catalyst such as palladium or rhodium. Conditions typically involve moderate temperatures and pressures.

Cross-Coupling: Reagents include palladium catalysts, base, and the appropriate halide or pseudohalide.

Major Products

The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric purity, making them valuable in pharmaceutical synthesis .

科学的研究の応用

Josiphos SL-J505-2 has a wide range of applications in scientific research:

Chemistry: It is extensively used in asymmetric synthesis, particularly in the production of chiral pharmaceuticals.

Biology: Its role in the synthesis of biologically active compounds makes it valuable in biochemical research.

Medicine: The high enantiomeric purity of products synthesized using this compound is crucial for the development of effective and safe pharmaceuticals.

作用機序

Josiphos SL-J505-2 exerts its effects by coordinating with metal catalysts to form active catalytic complexes. These complexes facilitate the transfer of hydrogen or other groups to the substrate, resulting in the desired chemical transformation. The chiral nature of this compound ensures high selectivity and enantioselectivity in these reactions .

類似化合物との比較

Similar Compounds

Josiphos SL-J001-1: Another member of the Josiphos family, used in similar catalytic applications.

Josiphos SL-J009-1: Known for its use in palladium-catalyzed cross-coupling reactions.

Josiphos SL-J003-1: Utilized in hydrogenation reactions with high enantioselectivity.

Uniqueness

Josiphos SL-J505-2 stands out due to its specific combination of ferrocenyl and phosphine ligands, which provide unique steric and electronic properties. This results in exceptional performance in asymmetric catalysis, particularly in the synthesis of chiral pharmaceuticals .

生物活性

Josiphos SL-J505-2 is a phosphine ligand known for its role in asymmetric catalysis, particularly in reactions involving transition metals. This article explores the biological activity of this compound, focusing on its applications in catalysis and its potential implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C34H44FeP2 and a molecular weight of approximately 570.51 g/mol. It features a ferrocenyl backbone, which contributes to its unique properties as a ligand in various catalytic processes .

Asymmetric Hydrogenation

One of the primary applications of this compound is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral compounds, which are often required in pharmaceuticals. The ligand has been shown to enhance enantioselectivity significantly, making it a valuable tool in synthetic organic chemistry.

Table 1: Performance of this compound in Asymmetric Hydrogenation

| Reaction Conditions | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| -78 °C | 93 | 98:2 | 11:1 |

This table summarizes key results from studies evaluating the performance of this compound under optimized conditions, demonstrating its effectiveness in achieving high yields and selectivity .

Ligand Screening

In various ligand screening experiments, this compound has been compared with other ligands to assess its catalytic efficiency. It consistently shows competitive performance, particularly when used with transition metals like cobalt and palladium.

Table 2: Comparison of Ligands in Catalytic Reactions

| Ligand | Yield (%) | er | dr |

|---|---|---|---|

| This compound | 41 | 3:1 | 83:17 |

| BINAP | 67 | 10:1 | 98:02 |

| SEGPHOS | 66 | 8:1 | 88:12 |

These findings indicate that while this compound may not always lead the pack, it remains a robust option for various catalytic applications .

Biological Implications

While the primary focus of this compound has been on its catalytic properties, there is emerging interest in its potential biological activity. The structural features that enhance its catalytic capabilities may also confer biological relevance, particularly in drug design.

Case Studies

- Antitumor Activity : Research has indicated that compounds synthesized using Josiphos ligands may exhibit antitumor properties. For instance, derivatives synthesized through asymmetric hydrogenation have shown promise against certain cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Potential : Preliminary studies have explored the use of Josiphos-derived compounds as antimicrobial agents. The ability to modify the ligand structure opens avenues for creating novel antibiotics targeting resistant bacterial strains.

特性

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。